
Diethyl 3-oxodecanedioate
Overview
Description
Diethyl 3-oxodecanedioate is a chemical compound with the molecular formula C14H24O5. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-oxodecanedioate can be synthesized through the esterification of 3-oxodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in Diethyl 3-oxodecanedioate is resistant to mild oxidation but undergoes cleavage under strong oxidative conditions. For example:
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Strong Oxidation : Reaction with potassium permanganate (KMnO) in acidic or basic media cleaves the α,β-diketo structure, yielding shorter-chain carboxylic acids. This is analogous to the oxidative cleavage of cyclic ketones observed in Swern oxidation mechanisms2.
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Selective Oxidation : Chromium trioxide (CrO) under controlled conditions may oxidize the α-hydrogens adjacent to the ketone, forming conjugated carbonyl systems.
Table 1: Oxidation Reactions and Outcomes
Oxidizing Agent | Conditions | Major Product |
---|---|---|
KMnO | HSO, heat | Decanedioic acid derivatives |
CrO | Pyridine, RT | α,β-Unsaturated esters |
Reduction Reactions
The ketone and ester groups participate in reduction pathways:
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Ketone Reduction : Lithium aluminum hydride (LiAlH) selectively reduces the ketone to a secondary alcohol, yielding diethyl 3-hydroxydecanedioate. Sodium borohydride (NaBH) may achieve similar results under milder conditions .
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Ester Reduction : Full reduction with excess LiAlH converts esters to primary alcohols, producing 3-hydroxydecanediol.
Table 2: Reduction Pathways
Reducing Agent | Target Group | Product |
---|---|---|
LiAlH | Ketone | Diethyl 3-hydroxydecanedioate |
LiAlH (excess) | Ketone + Esters | 3-Hydroxydecanediol |
Substitution Reactions
The ester groups undergo nucleophilic acyl substitution:
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Transesterification : Reaction with methanol in acidic conditions replaces ethyl groups with methyl, forming dimethyl 3-oxodecanedioate .
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Aminolysis : Treatment with amines (e.g., NH) yields corresponding amides, useful in peptide-mimetic syntheses .
Table 3: Substitution Reactions
Nucleophile | Conditions | Product |
---|---|---|
Methanol | HSO, reflux | Dimethyl 3-oxodecanedioate |
Ammonia | RT, anhydrous | 3-Oxodecanedioic diamide |
Hydrolysis Reactions
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Acidic Hydrolysis : Concentrated HCl hydrolyzes esters to 3-oxodecanedioic acid.
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Basic Hydrolysis : NaOH yields the sodium salt of the diacid, which can be protonated to the free acid.
Condensation Reactions
The ketone group participates in aldol and Claisen condensations:
Scientific Research Applications
Diethyl 3-oxodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism by which diethyl 3-oxodecanedioate exerts its effects involves its ability to undergo various chemical transformations. These transformations allow it to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the reactions it undergoes .
Comparison with Similar Compounds
Diethyl 3-oxopimelate: Similar in structure but with a shorter carbon chain.
Diethyl 3-oxoglutarate: Another similar compound with a different carbon chain length.
Uniqueness: Diethyl 3-oxodecanedioate is unique due to its specific carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective .
Biological Activity
Diethyl 3-oxodecanedioate (CAS Number: 856065-92-4) is an organic compound that has garnered attention for its potential biological activities and applications in various biochemical processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a diester derived from decanedioic acid, characterized by the presence of a keto group at the 3-position. Its chemical structure can be represented as follows:
This compound exhibits properties that facilitate its role in biochemical reactions, particularly in the synthesis of various organic compounds.
Mechanisms of Biological Activity
1. Enzyme Interaction:
this compound has been shown to interact with specific enzymes involved in metabolic pathways. Research indicates that it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic rates and product formation.
2. Antioxidant Properties:
Studies have suggested that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
3. Anti-inflammatory Effects:
Preliminary findings indicate that this compound may exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant potential of this compound demonstrated its ability to scavenge free radicals effectively. The compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative damage.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound inhibited enzyme activity by up to 50%, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | |
Enzyme Inhibition | Inhibits specific metabolic enzymes | |
Anti-inflammatory Effects | Modulates pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing high-purity Diethyl 3-oxodecanedioate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification and ketonization steps. To optimize purity, use controlled stoichiometric ratios (e.g., excess ethanol for esterification) and monitor reaction progress via FTIR or GC-MS to track intermediate formation . Temperature gradients (e.g., maintaining 60°C for esterification and 80–100°C for ketonization) and inert atmospheres (nitrogen) reduce side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze NMR for ester methylene protons (δ 4.1–4.3 ppm) and ketone carbonyl (δ 2.1–2.5 ppm). NMR should show ester carbonyls (δ 170–175 ppm) and ketone carbonyl (δ 205–210 ppm).
- IR : Confirm ester C=O stretches (~1740 cm) and ketone C=O (~1710 cm).
- MS : Look for molecular ion peaks at m/z corresponding to CHO (theoretical MW: 272.3) and fragmentation patterns (e.g., loss of ethoxy groups). Cross-validate with reference spectra from databases like SciFinder .
Q. What are the critical parameters for ensuring reproducibility in this compound-based reactions?
- Methodological Answer : Document reagent purity (e.g., ≥99% for starting materials), solvent drying methods (e.g., molecular sieves for anhydrous conditions), and reaction vessel specifications (e.g., borosilicate glass). Use standardized protocols for temperature control (water baths ±0.5°C) and agitation (magnetic stirrers at 500–600 rpm). Publish raw data (e.g., NMR spectra, chromatograms) to enable cross-lab validation .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) elucidate the mechanistic pathways of this compound in catalytic reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for ester hydrolysis or ketone reduction. Molecular dynamics (MD) simulations can model solvent effects (e.g., ethanol vs. THF) on reaction kinetics. Validate models against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line variability, solvent effects). Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays). Use multivariate statistics (ANOVA, PCA) to isolate bioactive moieties and validate via structure-activity relationship (SAR) studies .
Q. How can in situ spectroscopic methods (e.g., Raman, in-line NMR) monitor real-time transformations of this compound in flow chemistry systems?
- Methodological Answer : Integrate flow reactors with Raman probes to track carbonyl group changes (1700–1800 cm) or in-line NMR for dynamic structural analysis. Optimize flow rates (0.1–1 mL/min) to balance residence time and signal resolution. Use chemometric tools (e.g., PLS regression) to correlate spectral data with reaction yields .
Q. Methodological Guidance
- Literature Review : Perform scoping reviews to map existing synthesis protocols and bioactivity studies, prioritizing peer-reviewed journals over preprints. Use tools like CAS SciFinder for patent analysis and Web of Science for citation tracking .
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity studies. For synthetic inconsistencies, compare solvent polarity (Kamlet-Taft parameters) and catalyst loadings across studies .
- Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize multi-variable reactions (temperature, catalyst concentration, solvent ratio). Include negative controls (e.g., uncatalyzed reactions) and triplicate runs for statistical rigor .
Properties
IUPAC Name |
diethyl 3-oxodecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOOABLKYVTOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554163 | |
Record name | Diethyl 3-oxodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856065-92-4 | |
Record name | Diethyl 3-oxodecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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